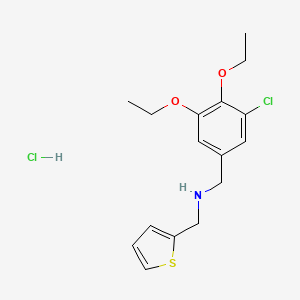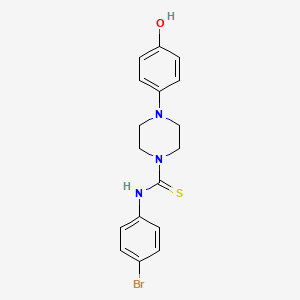
N-(4-bromophenyl)-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide
描述
N-(4-bromophenyl)-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential pharmacological properties. This compound is also known as BPTES and is a potent inhibitor of glutaminase, an enzyme that plays a crucial role in cancer metabolism.
作用机制
BPTES acts as a selective and potent inhibitor of glutaminase, which catalyzes the conversion of glutamine to glutamate in cancer cells. This inhibition leads to a decrease in the production of ATP, which is essential for cancer cell survival. BPTES has been shown to induce cell death in cancer cells through the activation of the mitochondrial apoptosis pathway.
Biochemical and Physiological Effects:
BPTES has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. This compound has been shown to induce cell death in various cancer cell lines, including breast, lung, and prostate cancer cells. BPTES has also been shown to inhibit tumor growth in animal models of cancer.
实验室实验的优点和局限性
The use of BPTES in laboratory experiments has several advantages, including its selectivity for cancer cells, potent inhibition of glutaminase, and potential as a therapeutic agent for cancer treatment. However, there are also limitations to its use, such as its low solubility in water and potential for off-target effects.
未来方向
There are several future directions for the use of BPTES in scientific research. One potential application is the development of combination therapies with other cancer drugs to enhance their efficacy. Another direction is the development of more potent and selective inhibitors of glutaminase based on the structure of BPTES. Additionally, the use of BPTES in other diseases, such as neurological disorders, is an area of active research.
In conclusion, N-(4-bromophenyl)-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide is a synthetic compound that has shown promise as a potential therapeutic agent for cancer treatment. Its selective inhibition of glutaminase and ability to induce cell death in cancer cells make it a valuable tool for scientific research. Further studies are needed to fully understand its potential and limitations in cancer treatment and other disease applications.
科学研究应用
The use of N-(4-bromophenyl)-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide in scientific research has been mainly focused on its potential as a therapeutic agent for cancer treatment. Glutaminase is an enzyme that is overexpressed in many cancer cells and is essential for their survival. BPTES has been shown to inhibit glutaminase activity, leading to a decrease in cancer cell proliferation and tumor growth.
属性
IUPAC Name |
N-(4-bromophenyl)-4-(4-hydroxyphenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3OS/c18-13-1-3-14(4-2-13)19-17(23)21-11-9-20(10-12-21)15-5-7-16(22)8-6-15/h1-8,22H,9-12H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXWEPNHFZIKDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)O)C(=S)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



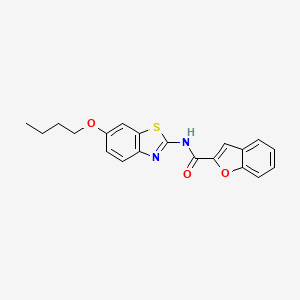
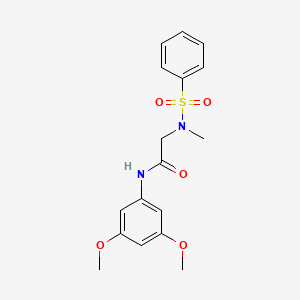
![N-ethyl-2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}benzamide](/img/structure/B4685802.png)

![N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-N'-(tetrahydro-2-furanylmethyl)thiourea](/img/structure/B4685818.png)
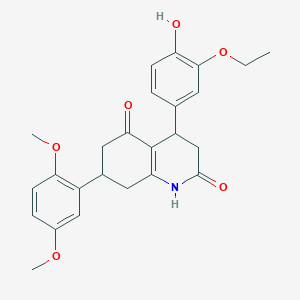
![N-[4-(aminocarbonyl)phenyl]-2-[(2-nitrophenyl)sulfonyl]benzamide](/img/structure/B4685824.png)
![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4685838.png)
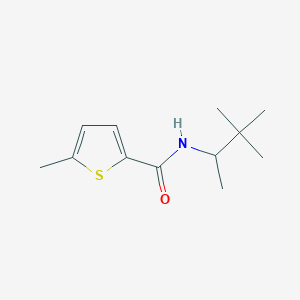
![1-ethyl-N-(3-methoxyphenyl)-4-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B4685854.png)
![methyl 2-{[N-[(4-chlorophenyl)sulfonyl]-N-(2-methylbenzyl)glycyl]amino}benzoate](/img/structure/B4685861.png)
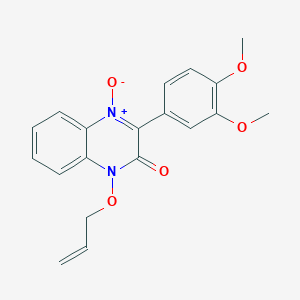
![2-({3-[(4-chlorobenzyl)oxy]benzyl}amino)butan-1-ol hydrochloride](/img/structure/B4685874.png)
